molecular formula C15H17NO2 B11867315 Pip-alkyne-Ph-COOCH3

Pip-alkyne-Ph-COOCH3

Cat. No.: B11867315
M. Wt: 243.30 g/mol
InChI Key: MVKCFRVJYFABPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pip-alkyne-Ph-COOCH3 can be synthesized through a series of organic reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an alkyne group in this compound and an azide group in another molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is synthesized in controlled environments to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pip-alkyne-Ph-COOCH3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazole derivatives, which are often used in the synthesis of PROTAC molecules .

Scientific Research Applications

Pip-alkyne-Ph-COOCH3 has a wide range of applications in scientific research:

Mechanism of Action

Pip-alkyne-Ph-COOCH3 functions as a linker in PROTAC molecules. It facilitates the binding of the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The alkyne group in this compound allows for the attachment of various functional groups, enhancing its versatility in PROTAC synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pip-alkyne-Ph-COOH: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Pip-alkyne-Ph-CONH2: Contains an amide group instead of a methyl ester.

Uniqueness

Pip-alkyne-Ph-COOCH3 is unique due to its methyl ester group, which provides distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific PROTAC synthesis applications .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 4-(2-piperidin-4-ylethynyl)benzoate

InChI

InChI=1S/C15H17NO2/c1-18-15(17)14-6-4-12(5-7-14)2-3-13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1H3

InChI Key

MVKCFRVJYFABPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2CCNCC2

Origin of Product

United States

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